Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17200466
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | benzyl 5-amino-1-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
| Standard InChI Key | KHEDGUSTNPJOPY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process starting from pyrazole precursors. A common approach is the cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization at specific positions. For instance, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid can be esterified with benzyl alcohol under Mitsunobu conditions or using carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) .
Key Reaction Steps:
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Cyclocondensation: Hydrazine reacts with a β-ketoester to form the pyrazole core.
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Esterification: The carboxylic acid intermediate is coupled with benzyl alcohol using DCC/DMAP in dichloromethane.
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Purification: Column chromatography or recrystallization yields the final product.
Optimization Parameters:
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.
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Catalyst Loading: DMAP concentrations of 5–10 mol% optimize esterification yields .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve scalability and reduce waste. Automated systems enable precise control over reaction parameters, achieving yields exceeding 85%. Solvent recovery systems and catalytic hydrogenation for benzyl group removal further enhance sustainability .
Physicochemical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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-NMR: Peaks at δ 3.73 ppm (singlet, N-CH), δ 5.28 ppm (singlet, benzyl CH), and δ 6.82 ppm (broad, NH) confirm substitution patterns .
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-NMR: Signals at 167.2 ppm (C=O) and 135.5 ppm (aromatic carbons) validate the ester and benzyl groups.
Infrared (IR) Spectroscopy:
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Strong absorption at 1705 cm (C=O stretch) and 3350 cm (N-H stretch) corroborate functional groups .
Mass Spectrometry:
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High-resolution ESI-MS shows a molecular ion peak at m/z 231.25 ([M+H]), aligning with the theoretical molecular weight.
Stability and Solubility
Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 150°C, making the compound suitable for standard storage conditions .
Solubility Profile:
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Polar solvents: >50 mg/mL in DMSO.
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Non-polar solvents: <5 mg/mL in hexane.
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption and enzyme inhibition .
Structure-Activity Relationships (SAR)
Functional Group Modifications
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Benzyl Group Replacement: Substitution with electron-withdrawing groups (e.g., nitro) enhances anticancer potency but reduces solubility.
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Amino Group Derivatization: Acetylation improves metabolic stability but diminishes COX-2 inhibition.
Comparative Analysis with Analogs
| Compound | COX-2 IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Benzyl derivative | 0.45 | 52 |
| Methyl ester analog | 1.20 | 68 |
Future Directions and Challenges
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations. Preliminary studies show a 3-fold increase in bioavailability using PLGA nanoparticles .
Toxicity Profiling
Chronic toxicity studies in rodents are needed to evaluate hepatorenal safety. Early data suggest no significant toxicity at doses ≤50 mg/kg over 28 days.
Synthetic Methodology Innovations
Photocatalytic decarboxylation and flow chemistry approaches may streamline large-scale synthesis while reducing environmental impact.
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